molecular formula C10H12NO2S- B10758497 (3R)-8-(dioxidosulfanyl)-3-methyl-1,2,3,4-tetrahydroquinoline

(3R)-8-(dioxidosulfanyl)-3-methyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B10758497
M. Wt: 210.27 g/mol
InChI Key: BDOBQGTXRREVKI-SSDOTTSWSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-8-(dioxidosulfanyl)-3-methyl-1,2,3,4-tetrahydroquinoline is a small organic molecule belonging to the class of hydroquinolines. These compounds are derivatives of quinoline, where at least one double bond in the quinoline moiety is reduced by adding two hydrogen atoms . This compound is characterized by its unique structure, which includes a sulfonyl group attached to the quinoline ring, making it a subject of interest in various scientific research fields.

Chemical Reactions Analysis

(3R)-8-(dioxidosulfanyl)-3-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under specific conditions.

    Reduction: The quinoline moiety can be reduced to form different derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the aromatic ring.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

(3R)-8-(dioxidosulfanyl)-3-methyl-1,2,3,4-tetrahydroquinoline has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Medicine: Potential applications in drug development due to its interaction with various biological targets.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R)-8-(dioxidosulfanyl)-3-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group plays a crucial role in these interactions, potentially affecting the compound’s binding affinity and specificity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interact with proteins involved in various biological processes .

Comparison with Similar Compounds

(3R)-8-(dioxidosulfanyl)-3-methyl-1,2,3,4-tetrahydroquinoline can be compared with other hydroquinoline derivatives, such as:

    8-hydroxyquinoline: Known for its metal-chelating properties.

    Quinoline: The parent compound, widely used in the synthesis of various pharmaceuticals.

    Tetrahydroquinoline: A reduced form of quinoline, used in different chemical reactions.

The uniqueness of this compound lies in its sulfonyl group, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C10H12NO2S-

Molecular Weight

210.27 g/mol

IUPAC Name

(3R)-3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfinate

InChI

InChI=1S/C10H13NO2S/c1-7-5-8-3-2-4-9(14(12)13)10(8)11-6-7/h2-4,7,11H,5-6H2,1H3,(H,12,13)/p-1/t7-/m1/s1

InChI Key

BDOBQGTXRREVKI-SSDOTTSWSA-M

Isomeric SMILES

C[C@@H]1CC2=C(C(=CC=C2)S(=O)[O-])NC1

Canonical SMILES

CC1CC2=C(C(=CC=C2)S(=O)[O-])NC1

Origin of Product

United States

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